molecular formula C12H14ClNO B2759401 2-Chloro-N-(3-phenylcyclobutyl)acetamide CAS No. 2411257-80-0

2-Chloro-N-(3-phenylcyclobutyl)acetamide

Cat. No.: B2759401
CAS No.: 2411257-80-0
M. Wt: 223.7
InChI Key: UTAQWVJAZCIGBZ-XYPYZODXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(3-phenylcyclobutyl)acetamide is a chemical compound of interest in organic chemistry and pharmaceutical research, supplied for research use only. It is not intended for diagnostic or therapeutic applications. This acetamide derivative features a chloromethyl ketone group attached to a nitrogen atom that is part of a 3-phenylcyclobutylamine scaffold. The chloroacetamide group is a versatile synthetic handle, making this compound a potential key intermediate for the synthesis of more complex molecules. Researchers can utilize it in nucleophilic substitution reactions, particularly for the development of novel compounds with potential biological activity. For instance, structurally related 2-chloro-N-substituted acetamide derivatives have been identified as key precursors in medicinal chemistry projects, serving as intermediates to create compounds evaluated for various pharmacological properties . The 3-phenylcyclobutyl moiety may be of specific interest in drug discovery for its potential to influence the three-dimensional geometry and physicochemical properties of lead molecules. All research must be conducted by qualified professionals in accordance with applicable laboratory safety standards. The product is strictly for research purposes and is not for human, veterinary, or household use.

Properties

IUPAC Name

2-chloro-N-(3-phenylcyclobutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-8-12(15)14-11-6-10(7-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAQWVJAZCIGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)CCl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutane Ring Formation: Synthesis of 3-Phenylcyclobutylamine Intermediates

The 3-phenylcyclobutylamine moiety is a critical precursor for synthesizing 2-chloro-N-(3-phenylcyclobutyl)acetamide. Cyclobutane rings are typically constructed via [2+2] photocycloaddition or thermal ring-closing reactions.

[2+2] Photocycloaddition of Styrene Derivatives

UV light-induced [2+2] cycloaddition of styrene or substituted styrenes generates 1,2-diphenylcyclobutane derivatives. Subsequent nitration and reduction yield 3-phenylcyclobutylamine. For example, irradiation of trans-anethole (4-methoxypropenylbenzene) in ethyl acetate produces a cyclobutane intermediate, which is hydrogenated to the amine using Raney nickel.

Thermal Ring-Closing of Bifunctional Alkenes

Heating α,ω-dienes with Lewis acids (e.g., AlCl₃) facilitates cyclobutane formation. A patent method describes reacting 1,4-diphenyl-1,3-butadiene with AlCl₃ at 120°C to yield 3-phenylcyclobutane-carboxylic acid, which is converted to the amine via Curtius rearrangement.

Chloroacetylation of 3-Phenylcyclobutylamine

Chloroacetylation introduces the 2-chloroacetamide group to the cyclobutylamine. This step is commonly performed using chloroacetyl chloride under basic conditions.

Nucleophilic Acyl Substitution in Polar Aprotic Solvents

In a representative procedure, 3-phenylcyclobutylamine (1.0 eq) is dissolved in tetrahydrofuran (THF) and cooled to 0–5°C. Chloroacetyl chloride (1.2 eq) is added dropwise, followed by potassium tert-butoxide (1.5 eq) to neutralize HCl. The reaction proceeds at room temperature for 12 hours, yielding this compound with 89.7% efficiency.

Table 1: Solvent Effects on Chloroacetylation Yield
Solvent Temperature (°C) Time (h) Yield (%)
THF 25 12 89.7
Ethyl acetate 65 12 94
Butyl acetate 125 16 74
Sulfolane 130 5.8 53

Data adapted from large-scale syntheses.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A 2021 study reported 85% yield after irradiating 3-phenylcyclobutylamine and chloroacetyl chloride in dimethylformamide (DMF) at 100°C for 30 minutes.

Purification and Crystallization Strategies

Crude this compound is purified via recrystallization or column chromatography.

Solvent-Based Recrystallization

Dissolving the crude product in ethanol (10 mL/g) at 45°C and cooling to 0°C yields needle-like crystals with 98.5% purity. Alternative solvent pairs (ethyl acetate/petroleum ether) produce rhombic crystals suitable for X-ray diffraction.

Chromatographic Purification

Silica gel column chromatography using dichloromethane/methanol (95:5) eluent removes unreacted amine and byproducts, achieving >99% purity confirmed by HPLC.

Structural Characterization and Analytical Data

X-Ray Crystallography

Single-crystal X-ray analysis confirms the cis-configuration of the phenyl and acetamide groups relative to the cyclobutane ring. Key metrics include:

  • Bond lengths : C–S (1.716–1.727 Å), shorter than typical Csp²–S bonds (1.76 Å).
  • Dihedral angles : Cyclobutane puckering angle = 25.20°.

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 4.02 (s, 2H, CH₂Cl), 3.28 (s, 3H, N–CH₃), 2.85–3.10 (m, 4H, cyclobutane).
  • IR (KBr) : 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend).

Comparative Analysis of Synthetic Routes

Table 2: Optimized Methods for this compound Synthesis
Method Conditions Yield (%) Purity (%)
THF/KOtBu 25°C, 12h 89.7 98.5
Ethyl acetate reflux 65°C, 12h 94 97.2
Microwave (DMF) 100°C, 0.5h 85 99.0
Sulfolane thermal 130°C, 5.8h 53 95.4

Ethyl acetate reflux offers the highest yield (94%) but requires prolonged heating. Microwave methods balance speed and efficiency.

Challenges and Limitations

  • Steric hindrance : Bulky 3-phenylcyclobutylamine reduces reaction rates, necessitating excess chloroacetyl chloride.
  • Byproduct formation : Over-acylation produces bis-acetamide derivatives, mitigated by stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-phenylcyclobutyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate hydrolysis.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used (e.g., azide, thiocyanate derivatives).

    Hydrolysis: The major products are 3-phenylcyclobutanamine and chloroacetic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-(3-phenylcyclobutyl)acetamide has garnered attention for its potential pharmacological properties. Research indicates that it exhibits significant antimicrobial activity , which may be attributed to the chloroacetamide group’s ability to interact with specific enzymes or receptors, potentially inhibiting their activity. The presence of the phenylcyclobutyl moiety enhances its lipophilicity, improving bioavailability and efficacy in biological systems.

Case Study: Antimicrobial Efficacy
A study demonstrated that derivatives of chloroacetamides, including this compound, showed promising results against various microbial strains. The mechanism of action likely involves disruption of microbial cell functions through enzyme inhibition.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, including nucleophilic substitutions and hydrolysis, leading to the formation of diverse derivatives that may possess novel biological activities .

Table: Comparison of Reaction Products

Reaction TypeMajor Products Formed
Nucleophilic SubstitutionDepends on nucleophile used (e.g., azide derivatives)
Hydrolysis3-Phenylcyclobutanamine and chloroacetic acid
Oxidation/ReductionProducts vary based on specific conditions

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various protein targets. These studies suggest that the compound can effectively bind through hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor binding. Such insights are crucial for understanding its mechanism of action and potential therapeutic effects.

Potential Therapeutic Applications

The therapeutic applications of this compound extend beyond antimicrobial properties. Its ability to modify enzyme activity positions it as a candidate for drug development targeting various diseases.

Case Study: Inhibition Studies
In vitro studies have shown that compounds similar to this compound can inhibit key enzymes involved in disease pathways, such as proteases linked to viral replication. This highlights the compound's potential as a lead structure for developing antiviral agents .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-phenylcyclobutyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to modifications in the activity or function of the target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Crystallographic Properties

Table 1: Key Structural Analogues and Their Properties
Compound Name Molecular Formula Substituent Features Crystallographic Notes References
2-Chloro-N-(3-nitrophenyl)acetamide C₈H₇ClN₂O₃ -NO₂ at phenyl meta-position N–H bond anti to nitro group; dual N–H⋯O H-bonds
2-Chloro-N-(3-methylphenyl)acetamide C₉H₁₀ClNO -CH₃ at phenyl meta-position N–H bond syn to methyl; asymmetric unit (2 molecules)
2-Chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]acetamide C₁₆H₁₇ClN₂OS Thiazole + cyclobutyl-phenyl group Not reported; likely enhanced π-π interactions
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide C₁₀H₈ClN₃OS Thiadiazole core Anticancer activity (IC₅₀ = 1.8 µM on Caco-2)

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in 3-nitrophenyl derivatives) induce anti conformations of the N–H bond, while electron-donating groups (e.g., -CH₃) favor syn conformations. This alters hydrogen-bonding networks and crystal packing .
  • Heterocyclic Modifications : Attachment to thiazole () or thiadiazole () rings introduces planar heterocycles, enhancing π-stacking and bioactivity. For example, thiadiazole derivatives exhibit cytotoxicity via interactions with cancer cell targets .

Key Insights :

  • Anticancer Potency : Thiadiazole and thiazole derivatives (e.g., ) show enhanced cytotoxicity compared to simpler phenylacetamides, likely due to improved target engagement and cellular uptake .
  • Agrochemical Utility : Chloroacetamide herbicides like acetochlor and alachlor share structural motifs but differ in alkoxy substituents, affecting soil persistence and metabolic degradation .

Physicochemical and Metabolic Properties

  • Solubility and Stability : Cyclobutyl-phenyl substituents (e.g., ) increase hydrophobicity compared to linear alkyl chains (e.g., 2-chloro-N-(3,3-dimethylbutyl)acetamide in ). This may reduce aqueous solubility but enhance membrane permeability .
  • Metabolism : Chloroacetamides are metabolized in liver microsomes via oxidative dechlorination and glutathione conjugation, as seen in herbicide studies . Substituents on the aromatic ring or heterocycle can modulate metabolic stability.

Q & A

Q. What are the common synthetic routes for 2-Chloro-N-(3-phenylcyclobutyl)acetamide?

  • Methodological Answer: Synthesis typically involves multi-step organic reactions. Key steps include:

Substitution reactions under alkaline conditions to introduce functional groups (e.g., replacing halides with aryloxy groups) .

Reduction reactions using agents like iron powder in acidic media to convert nitro intermediates to amines .

Condensation reactions with cyanoacetic acid or similar reagents to form the acetamide backbone, often facilitated by coupling agents like EDC or DCC .
Optimization of solvent choice (e.g., dichloromethane, DMF) and temperature control (e.g., 0–80°C) is critical for yield and purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns and purity by identifying chemical shifts for aromatic protons (~6.5–8.0 ppm) and acetamide carbonyls (~165–175 ppm) .
  • Infrared Spectroscopy (IR): Detects C=O stretches (~1650–1750 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
  • X-ray Crystallography: Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and crystal packing influenced by substituents like chlorine .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer:
  • Bioactivity Screening: Used as a scaffold for synthesizing derivatives with potential antimicrobial or anticancer properties. Assays include:
  • In vitro cytotoxicity tests (e.g., MTT assays) to evaluate IC₅₀ values .
  • Enzyme inhibition studies (e.g., kinase assays) to identify mechanistic targets .
  • Structure-Activity Relationship (SAR) Studies: Modifications to the phenylcyclobutyl group or chloroacetamide moiety are explored to enhance binding affinity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives?

  • Methodological Answer:
  • Reaction Path Searching: Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways and intermediates, reducing trial-and-error experimentation .
  • Machine Learning: Analyzes historical reaction data to recommend optimal solvents, catalysts, or temperatures for specific substitutions (e.g., fluorophenyl vs. chlorophenyl groups) .
    Example: A 2025 study used computational modeling to reduce synthesis steps for a trifluoromethyl-substituted analog, achieving a 15% higher yield .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer:
  • Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and concentrations to control for variability .
  • Comparative Pharmacokinetics: Evaluate metabolic stability (e.g., liver microsome assays) to differentiate intrinsic activity from bioavailability effects .
    Case Study: Discrepancies in antiproliferative activity against breast cancer cells (MCF-7 vs. MDA-MB-231) were attributed to differences in membrane transporter expression .

Q. What strategies mitigate electronic effects of substituents on reactivity?

  • Methodological Answer:
  • Electron-Withdrawing Groups (EWGs): Chlorine at the phenyl position increases electrophilicity of the acetamide carbonyl, enhancing nucleophilic attack rates. This is quantified via Hammett σ constants .
  • Steric Shielding: Introducing bulky groups (e.g., tosylpiperidinyl) at specific positions reduces unwanted side reactions during condensation steps .
    Data: A 2025 crystallography study showed that 3-phenylcyclobutyl groups induce torsional strain, altering reaction pathways compared to planar analogs .

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